Bicyclo[4.2.0]octa-1,5-diene-3,4-dione
Description
The specific compound, Bicyclo[4.2.0]octa-1,5-diene-3,4-dione, represents a unique bicyclic dione (B5365651) system that has garnered interest within the scientific community. Its structure, featuring a fusion of a cyclobutene (B1205218) and a cyclohexenedione ring, presents a combination of ring strain and reactive functional groups that make it an intriguing target for both synthetic and theoretical exploration.
Bicyclic diones are pivotal intermediates in organic synthesis, serving as precursors to a wide array of complex molecules. Their contained diketone functionality allows for a diverse range of chemical manipulations, including enolate reactions for carbon-carbon bond formation and Baeyer-Villiger oxidations to produce lactones, which are common motifs in biologically active compounds. researchgate.net The stereochemical nuances of these reactions are often dictated by the substituents on the bicyclic frame, offering a rich field for stereoselective synthesis. researchgate.net
In the realm of materials science, bicyclic compounds are utilized in the synthesis of specialized polymers. Bicyclic monomers can be polymerized to create materials with enhanced thermal and oxidative stability. For instance, polyamides derived from bicyclic lactams have been shown to produce fibers with superior qualities. core.ac.uk Furthermore, the rigid and defined three-dimensional structures of bicyclic systems can impart unique physical and mechanical properties to the resulting polymers, making them suitable for applications in machine parts, electrical components, and other high-performance materials. core.ac.uk
Academic research into bicyclo[4.2.0]octa-dione systems and their derivatives is multifaceted. A significant area of focus is the total synthesis of natural products where this bicyclic core is a key structural feature. researchgate.net These synthetic efforts not only provide access to these molecules for biological evaluation but also spur the development of novel synthetic methodologies. researchgate.net
One notable example is the synthesis of Kingianins, which are complex pentacyclic polyketides. The bicyclo[4.2.0]octadiene backbone is a crucial component of the monomeric units that form these natural products. researchgate.net Researchers have explored various strategies, including [2+2] ketene (B1206846) cycloaddition reactions, to construct the bicyclo[4.2.0]octane core as a key step in the total synthesis of Kingianins. researchgate.net
Furthermore, photochemical methods have been investigated for the generation of the bicyclo[4.2.0]octa-diene skeleton. These approaches often involve electrocyclic rearrangements of larger ring systems or cycloaddition reactions. beilstein-journals.org
Research into bicyclo[4.2.0]octane derivatives dates back to the mid-20th century, with initial studies centered on the synthesis and characterization of these novel ring systems. researchgate.net Early work by Harley-Mason and others laid the groundwork for understanding the synthesis and reactivity of this class of compounds. For instance, the synthesis of bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile, a related derivative, was based on these foundational approaches. acs.org
The development of synthetic routes to bicyclo[4.2.0]octane-7,8-diol from cyclooctatetraene (B1213319) dichloride in the 1950s marked a significant step in accessing this bicyclic system. acs.org Over the decades, research has evolved to include more complex transformations and the application of these systems in the synthesis of intricate natural products. The exploration of enolate reactions of bicyclo[4.2.0]octan-7-ones has provided deeper insights into the factors that control the stereochemical outcomes of these reactions. researchgate.net The continuous demand for enantiomerically pure compounds for biological studies has also driven the development of methods for the enantioselective synthesis of bicyclo[4.2.0]octane derivatives. researchgate.net
The structure of this compound is characterized by the fusion of a four-membered cyclobutene ring and a six-membered cyclohexene-1,4-dione ring. This fusion introduces significant ring strain, which influences the molecule's reactivity. The presence of two double bonds and two ketone functionalities in a compact arrangement creates a molecule with a high degree of functionality and potential for diverse chemical transformations.
The cyclobutene ring is susceptible to ring-opening reactions under thermal or photochemical conditions. The dione functionality in the six-membered ring provides sites for nucleophilic attack and enolate formation. The interplay between these reactive sites makes this system a compelling subject for mechanistic and synthetic studies.
Data on a Related Compound: 8,8-Diacetyl-2,5-di-tert-butyl-7-thiathis compound
Direct experimental data for this compound is limited in the public domain. However, data for a substituted derivative, 8,8-Diacetyl-2,5-di-tert-butyl-7-thiathis compound, provides valuable insights into the spectroscopic characteristics of this class of compounds. beilstein-journals.org
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H24O4S |
| Appearance | Red crystals |
| Melting Point | 165 °C |
Table 2: Analytical Data
| Analysis | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 65.49 | 65.33 |
| Hydrogen (H) | 6.94 | 7.04 |
| Sulfur (S) | 9.20 | 9.80 |
Table 3: Spectroscopic Data
| Spectroscopy | Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.27 (s, 9H), 1.19 (s, 9H), 2.53 (s, 6H) |
| ¹³C{¹H} NMR (CDCl₃, 100 MHz) | δ 28.7, 29.0, 26.7, 36.1, 36.6, 74.5, 138.7, 144.1, 148.4, 151.0, 160.9, 177.3, 180.8, 198.7 |
| IR (cm⁻¹) | 1708, 1687, 1665, 1648, 1598, 1535, 1482, 1358, 1294, 1208, 1174, 1069, 1023, 988, 949, 845, 824, 787, 770, 721, 647, 617, 565 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4082-19-3 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-5-1-2-6(5)4-8(7)10/h3-4H,1-2H2 |
InChI Key |
LUNBFKAUSRFTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)C(=O)C=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 4.2.0 Octa 1,5 Diene 3,4 Dione and Its Structural Analogues
Photoaddition Strategies in Bicyclo[4.2.0]octa-dione Synthesis
Photochemical reactions, particularly those involving [2+2] cycloadditions, offer a direct and powerful route for the construction of cyclobutane (B1203170) rings, which form the four-membered core of the bicyclo[4.2.0]octa-dione system. harvard.edu These light-induced transformations can form strained ring systems under mild conditions where thermal methods might fail.
Alkyne-Quinone Photoaddition Routes for Bicyclo[4.2.0]octa-diones
The photoaddition of alkynes to p-benzoquinones is a prominent method for synthesizing bicyclo[4.2.0]octa-3,7-diene-2,5-diones, which are valence isomers of 1,4-cyclooctatetraenoquinones. tandfonline.comtandfonline.com This reaction typically proceeds as a [2+2] cycloaddition between the alkyne and one of the carbon-carbon double bonds of the quinone ring.
Research has shown that this photoaddition is particularly successful with substituted quinones. For instance, the photoaddition of various alkynes, such as dimethylacetylene, diphenylacetylene, and methylphenylacetylene, to methoxy-p-benzoquinone and 2-methoxy-1,4-naphthoquinone (B1202248) yields the corresponding 1-methoxybicyclo[4.2.0]octa-3,7-diene-2,5-dione adducts. acs.orgacs.org In the case of methylphenylacetylene, a single orientational isomer was obtained with each quinone. acs.org However, with unsubstituted p-benzoquinone or highly substituted quinones like chloranil, the reaction often yields products derived from addition to a carbonyl bond (forming an oxetene) rather than the desired ethylenic bond addition. tandfonline.comtandfonline.com
| Quinone Reactant | Alkyne Reactant | Resulting Bicyclo[4.2.0]octa-dione Product |
|---|---|---|
| Methoxy-p-benzoquinone | Dimethylacetylene | 1-Methoxy-7,8-dimethylbicyclo[4.2.0]octa-3,7-diene-2,5-dione |
| Methoxy-p-benzoquinone | Diphenylacetylene | 1-Methoxy-7,8-diphenylbicyclo[4.2.0]octa-3,7-diene-2,5-dione |
| 2-Methoxy-1,4-naphthoquinone | Methylphenylacetylene | A single orientational isomer of the corresponding naphthoquinone adduct |
Photochemical Cyclobutane-Ring Formation Processes for Related Bicyclic Diones
The formation of the cyclobutane ring is the key step in constructing the bicyclo[4.2.0]octane skeleton. Photochemical [2+2] cycloadditions are a fundamentally important class of reactions for this purpose, as suprafacial [2+2] cycloadditions are photochemically allowed processes. harvard.edu The reaction often utilizes conjugated enones as one of the components because they are more easily photoexcited than isolated olefins. harvard.eduresearchgate.net
This strategy has been applied in the synthesis of complex molecules. For example, a [2+2] photocycloaddition served as the stereochemistry-defining key step in the total synthesis of the monoterpenoid indole (B1671886) alkaloid meloscine, creating the requisite bicyclo[4.2.0]octane substructure. researchgate.net Computational studies using density functional theory (DFT) have also been employed to understand the feasibility and stereochemical outcomes of photochemically induced cyclizations, such as the Norrish-Yang cyclization, in the formation of natural products containing cyclobutane rings. nih.gov While not always leading directly to diones, these methods establish the core bicyclic framework, which can be further oxidized or modified. Furthermore, recent advancements have explored photoredox-enabled ring-opening of cyclobutanes, which highlights the versatility of the cyclobutane motif in synthesis once it is formed. rsc.org
Cycloaddition Approaches to Bicyclo[4.2.0]octa-diene Systems
Cycloaddition reactions, particularly the Diels-Alder reaction, are cornerstone strategies in organic synthesis for the construction of cyclic and bicyclic systems. These methods provide powerful tools for accessing the bicyclo[4.2.0]octa-diene scaffold with high degrees of regio- and stereocontrol.
Diels-Alder Reactions for Bicyclo[4.2.0]octa-dione Scaffolds
The Diels-Alder reaction, a [4+2] cycloaddition, is a highly versatile method for forming six-membered rings and has been adapted for the synthesis of bicyclo[4.2.0]octane systems. researchgate.net This strategy can be employed in various ways, either to construct the six-membered ring of the bicyclic system or to modify a pre-existing bicyclo[4.2.0]octane core.
One example involves using a bicyclo[4.2.0]octa-3,7-diene-2,5-dione derivative as a starting material, which then undergoes a Diels-Alder reaction with a diene like butadiene. oup.com The resulting adduct can then be further functionalized through reactions such as bromination and dehydrobromination to yield more complex, polycyclic structures. oup.com In other approaches, highly reactive dienophiles, such as cyclobutenone, can react with dienes to construct the bicyclo[4.2.0]octane scaffold. researchgate.net This latter approach was a key step in the total synthesis of kingianin F, a natural product containing the bicyclo[4.2.0]octadiene motif. researchgate.net Multi-step syntheses often incorporate the Diels-Alder reaction as a key transformation to build complexity efficiently. azom.com
[4+2] Cycloadditions of Cyclooctatetraene (B1213319) Derivatives for Bicyclo[4.2.0]octa-diene Family Synthesis
Cyclooctatetraene (COT) and its derivatives are valuable starting materials for the synthesis of the bicyclo[4.2.0]octa-diene family. COT can exist in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (BOT), which contains a cyclohexadiene moiety capable of participating in [4+2] cycloaddition reactions. researchgate.net
Detailed studies have examined the [4+2] cycloaddition reactions between 1,8-disubstituted cyclooctatetraenes and various dienophiles. nih.govresearchgate.net For instance, reacting substituted COTs with dienophiles like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) can lead to different adducts depending on the electronic properties of the substituents on the COT ring. nih.govresearchgate.net These cycloadditions provide a pathway to the synthetically challenging bicyclo[4.2.0]octa-2,4-diene family, and the resulting adducts can be further manipulated to access a range of functionalized derivatives. nih.govresearchgate.net
| COT Derivative | Dienophile | Reaction Type | Product Family | Reference |
|---|---|---|---|---|
| 1,8-Disubstituted Cyclooctatetraenes | 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | [4+2] Cycloaddition | Substituted Bicyclo[4.2.0]octa-2,4-dienes | nih.govresearchgate.net |
| 1,8-Disubstituted Cyclooctatetraenes | Diisopropyl azodicarboxylate (DIAD) | [4+2] Cycloaddition | Substituted Bicyclo[4.2.0]octa-2,4-dienes | nih.govresearchgate.net |
| Cyclooctatetraene (via BOT isomer) | Various Dienophiles | [4+2] Cycloaddition | Tricyclo[4.2.2.02,5]deca-3,9-dienes | researchgate.net |
Multi-Step Synthesis Pathways for Bicyclo[4.2.0]octa-dione Compounds
The synthesis of complex bicyclo[4.2.0]octa-dione compounds and related natural products often requires carefully designed multi-step reaction sequences. These pathways provide the flexibility to introduce specific functional groups and control stereochemistry, which might not be achievable in a single step.
A notable approach forges a functionalized bicyclo[4.2.0]octadiene in just two steps from cyclooctatetraene, demonstrating a highly efficient pathway that has been applied to the total synthesis of natural products like kingianic acid A. nih.govresearchgate.net Another synthetic route prepares 3,4-benzobicyclo[4.2.0]octa-3,7-diene-2,5-dione from a simpler bicyclo[4.2.0]octa-diene-dione through a sequence involving a Diels-Alder reaction with butadiene, followed by bromination and dehydrobromination. oup.com The synthesis of halogenated bicyclo[4.2.0] inositols (tetrols) also begins with cyclooctatetraene, proceeding through a trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene intermediate, which is converted to a bisepoxide via photooxygenation and thermal rearrangement. researchgate.net Ring-opening of this bisepoxide then yields the desired functionalized products. researchgate.net The preparation of some bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives is also described as requiring a multi-step reaction sequence from specific starting materials. These examples underscore the necessity of multi-step strategies for accessing structurally diverse and complex members of the bicyclo[4.2.0]octa-dione family.
Strategies Involving Bromination and Dehydrobromination
The introduction of unsaturation into cyclic systems through bromination and subsequent dehydrobromination is a classic yet effective strategy. This approach has been successfully applied to the synthesis of structural analogues of Bicyclo[4.2.0]octa-1,5-diene-3,4-dione. A notable example is the preparation of 3,4-Benzobicyclo[4.2.0]octa-3,7-diene-2,5-dione.
The synthesis begins with Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, which first undergoes a Diels-Alder reaction with butadiene. This step serves to protect one of the double bonds. The resulting adduct is then subjected to bromination using N-Bromosuccinimide (NBS), which selectively installs bromine atoms at allylic positions. The final step is a dehydrobromination reaction, typically facilitated by a base like triethylamine, which eliminates hydrogen bromide to form a new double bond, yielding the target benzannulated bicyclic dione (B5365651). This multi-step process highlights the utility of classical reactions in building complex, unsaturated frameworks.
Palladium-Catalyzed Carbonylation and Intramolecular Cyclization Routes
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis due to their efficiency and selectivity. Tandem Heck/carbonylation reactions, in particular, offer a powerful method for constructing complex polycyclic systems from simple precursors. While a direct synthesis of this compound via this method is not extensively documented, the strategy has been effectively used to create related bicyclic frameworks, demonstrating its potential applicability.
For instance, palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been developed to construct chiral bicyclo[3.2.1]octanes. nih.gov This process involves an intramolecular Heck reaction followed by carbon monoxide insertion and trapping by a nucleophile (e.g., alcohol, amine) to form a new carbocycle. nih.gov The key to this transformation is controlling potential side reactions like β-hydride elimination. nih.gov This methodology efficiently creates multifunctional bicyclic structures bearing multiple stereogenic centers with high diastereo- and enantioselectivity. nih.gov
Similarly, palladium catalysis is employed in the intramolecular coupling and cyclization of dienyl compounds with organic halides to form bicyclo[4.1.0]heptene systems. These reactions showcase the capacity of palladium catalysts to facilitate complex bond formations in a controlled manner, a principle that could be adapted for the synthesis of the Bicyclo[4.2.0]octane core.
Synthetic Exploration of Sulfur-Containing this compound Derivatives
The incorporation of sulfur into the this compound scaffold leads to derivatives with unique electronic and coordination properties. Research has led to the successful synthesis and characterization of several such compounds, including 2,5-Di-tert-butyl-7,8-dithiathis compound and 8,8-Diacetyl-2,5-di-tert-butyl-7-thiathis compound.
The synthesis of 8,8-Diacetyl-2,5-di-tert-butyl-7-thiathis compound involves the reaction of the sodium salt of acetylacetone (B45752) with carbon disulfide, followed by the addition of 3,6-di-tert-butyl-4,5-dichlorocyclohex-3,5-diene-1,2-dione in tetrahydrofuran (B95107) (THF). This reaction proceeds via a cascade of nucleophilic additions and cyclizations to yield the target thia-bicyclic compound.
The resulting sulfur-containing quinone derivatives are of significant interest as multifunctional ligands in coordination chemistry. For example, 2,5-Di-tert-butyl-7,8-dithiathis compound possesses both a 1,2-dioxolene (o-quinone) and a 1,2-dithiolene coordination site. rsc.orgmdpi.com This dual-faced nature allows for selective coordination with different metal ions, making it a valuable building block for constructing molecular devices and magnetic materials. rsc.orgmdpi.com
Detailed research findings for a representative sulfur-containing derivative are presented below.
| Property | Value |
|---|---|
| Appearance | Red crystals |
| Melting Point | 165 °C |
| Molecular Formula | C19H24O4S |
| Yield | 8% |
| ¹H NMR (CDCl₃; 400 MHz) δ | 1.27 (s, 9H), 1.19 (s, 9H), 2.53 (s, 6H) |
| ¹³C{¹H} NMR (CDCl₃, 100 MHz) δ | 28.7, 29.0, 26.7, 36.1, 36.6, 74.5, 138.7, 144.1, 148.4, 151.0, 160.9, 177.3, 180.8, 198.7 |
| IR (cm⁻¹) | 1708, 1687, 1665, 1648, 1598, 1535 |
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 65.49 | 65.33 |
| H | 6.94 | 7.04 |
| S | 9.20 | 9.80 |
Mechanistic Investigations and Reactivity Profiles of Bicyclo 4.2.0 Octa 1,5 Diene 3,4 Dione Systems
Pericyclic Reaction Pathways
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to the chemistry of bicyclo[4.2.0]octadiene systems. These pathways include electrocyclization, valence isomerization, and cycloaddition reactions.
Electrocyclization Processes and Valence Isomerization in Bicyclic Diene Systems
The formation of the bicyclo[4.2.0]octadiene core itself is often achieved through a cascade of electrocyclic reactions. The biosynthesis of natural products like the endiandric acids is believed to involve an 8π-electron electrocyclization of a linear conjugated tetraene to form a cyclooctatriene, which then undergoes a 6π-electron electrocyclization to yield the bicyclo[4.2.0]octadiene skeleton. rsc.orgresearchgate.net This cascade rapidly builds molecular complexity from acyclic precursors. rsc.org
Once formed, bicyclo[4.2.0]octadiene systems exist in equilibrium with their monocyclic valence isomer, a cyclooctatriene. This dynamic relationship is a classic example of valence isomerization, a pericyclic process involving the reorganization of sigma and pi bonds. The thermal equilibration between different isomers of bicyclo[4.2.0]octa-2,7-diene, for instance, is rationalized by the intermediacy of a cis,trans,cis-cyclo-octa-1,3,5-triene. rsc.org
Computational and experimental studies on bicyclo[4.2.0]octa-2,4-dienes have explored the energy barriers for this electrocyclic ring-opening and re-closure pathway. The free energy barrier for this process is comparable to that of related systems and can be influenced by substituents on the bicyclic frame. researchgate.net The stereochemistry of these reactions is governed by the principles of orbital symmetry, typically following a conrotatory path for the thermal 4π-electron ring-opening of the cyclobutene (B1205218) portion of the molecule. researchgate.netnih.gov
Homo-Diels-Alder Reactions of Bicycloalkadienes with Dienophiles
Bicycloalkadienes, which possess two non-conjugated double bonds held in close spatial proximity, can participate in Homo-Diels-Alder reactions, a type of [2+2+2] cycloaddition. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org Although the specific dione (B5365651), Bicyclo[4.2.0]octa-1,5-diene-3,4-dione, is not a classic example, the reactivity of related bicycloalkadienes provides insight into this pathway.
A well-studied example is the reaction of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) with highly reactive dienophiles like 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD). Despite being an unconjugated diene, norbornadiene undergoes cycloaddition, albeit at a much slower rate than a typical conjugated diene like 1,3-butadiene (B125203). The reactivity of bicyclo[2.2.1]hepta-2,5-diene is approximately three orders of magnitude lower than that of 1,3-butadiene in reactions with the same dienophiles. kpfu.ru
The thermodynamics of this reaction are notable. The reaction between norbornadiene and PTAD is significantly exothermic, which helps to drive the reaction despite the high activation barrier. The key mechanistic feature is the through-space interaction of the two π-systems of the diene with the π-system of the dienophile in the transition state. kpfu.ru
| Diene | Dienophile | Relative Reactivity (vs. Butadiene) | Reaction Type |
| Bicyclo[2.2.1]hepta-2,5-diene | 4-Phenyl-1,2,4-triazolin-3,5-dione | ~0.001 | Homo-Diels-Alder |
| 1,3-Butadiene | 4-Phenyl-1,2,4-triazolin-3,5-dione | 1 | Diels-Alder |
This interactive table compares the reactivity of a bicycloalkadiene in a Homo-Diels-Alder reaction to a standard conjugated diene in a Diels-Alder reaction.
Thermal Rearrangements of Bicyclo[4.2.0]octa-dione Derivatives
Heating bicyclo[4.2.0]octa-dione derivatives can induce profound changes in the carbon skeleton, leading to alternative bicyclic frameworks or even the formation of aromatic rings.
Skeletal Rearrangements to Alternative Bicyclic Frameworks
Research has shown that bicyclo[4.2.0]octa-4,7-diene-2,3-dione, a constitutional isomer of the title compound, undergoes a skeletal rearrangement upon heating. At approximately 150 °C, this compound isomerizes to form bicyclo[3.2.1]octa-3,6-diene-2,8-dione. rsc.org This transformation represents a fundamental reorganization of the bicyclic framework from a fused [4.2.0] system to a bridged [3.2.1] system. Such rearrangements are often driven by the release of ring strain inherent in the four-membered cyclobutane (B1203170) ring. osaka-u.ac.jp
This type of rearrangement is not uncommon in strained bicyclic systems. For example, rearrangements of bicyclo[2.2.2]lactones can be initiated under radical conditions to yield bicyclo[3.2.1] or bicyclo[3.3.0] systems. Similarly, treatment of certain bicyclo[2.2.2]octane derivatives can lead to products with a bicyclo[3.2.1]octane framework. cdnsciencepub.com
| Starting Material | Temperature (°C) | Product | Bicyclic System Change |
| Bicyclo[4.2.0]octa-4,7-diene-2,3-dione | ~150 | Bicyclo[3.2.1]octa-3,6-diene-2,8-dione | [4.2.0] → [3.2.1] |
This interactive table summarizes the thermal skeletal rearrangement of a Bicyclo[4.2.0]octa-dione derivative.
Studies on Aromatic Ring Formation and Proposed Intermediates
Further heating of the products from these skeletal rearrangements can lead to the formation of aromatic systems. The bicyclo[3.2.1]octa-3,6-diene-2,8-dione formed from the rearrangement of bicyclo[4.2.0]octa-4,7-diene-2,3-dione is unstable at higher temperatures. At 200 °C, it rapidly undergoes decarbonylation (loss of a carbon monoxide molecule) to yield tropone. rsc.org Tropone is a non-benzenoid aromatic compound, and its formation demonstrates a clear pathway from a saturated bicyclic dione to an aromatic ring system.
A more complex rearrangement leading to an aromatic product was observed in the thermolysis of 3,4-benzobicyclo[4.2.0]octa-3,7-diene-2,5-dione. Heating this compound to 500°C resulted in the formation of 5-hydroxyacenaphthenone, an aromatic ketone. The proposed mechanism involves a rearrangement to a highly strained intermediate, 2,3-benzocyclooctatriene-1,4-dione, which then undergoes further transformations to give the final aromatic product. oup.com Similarly, pyrolysis of an ethylene (B1197577) acetal (B89532) of bicyclo[4.2.0]octa-4,7-diene-2,3-dione at 400 °C yields α-(2-hydroxyphenyl)-γ-butyrolactone, indicating the formation of a benzene (B151609) ring. researchgate.net The formation of aromatic rings is often a powerful thermodynamic sink in high-temperature reactions of strained polycyclic compounds. acs.orgresearchgate.net
Ring-Opening Reactions in Bicyclo[4.2.0]octa-dienes
The most characteristic ring-opening reaction of the bicyclo[4.2.0]octadiene system is the electrocyclic opening of the four-membered ring. This process is a thermal, conrotatory 4π-electron reaction that converts the fused cyclobutene ring into a conjugated diene system, resulting in a monocyclic cyclooctatriene. researchgate.netresearchgate.net
The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a well-studied example of this process, proceeding through a concerted electrocyclic mechanism. nih.gov The ease of this ring-opening is driven by the release of the significant strain energy of the cyclobutene ring.
In some cases, the ring-opening can be facilitated by reagents. For instance, the reaction of certain bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine (B122466) leads to a cyclobutene ring-opening to afford 1,5-diketones, which can then be used to synthesize other heterocyclic systems. nih.gov The torquoselectivity (the preference for inward or outward rotation of substituents) of the ring-opening can be influenced by the nature and stereochemistry of substituents on the bicyclic frame, which can have a significant effect on the geometry of the resulting diene. chemrxiv.org
Pyrrolidine-Induced Cyclobutene Ring-Opening Reactions
The reaction of bicyclo[4.2.0]octa-diene systems with pyrrolidine can lead to a distinctive ring-opening of the fused cyclobutene moiety. This transformation provides a pathway to novel molecular scaffolds. Research on related structures, specifically bicyclo[4.2.0]octa-1,6-dienes, has demonstrated an unusual cyclobutene ring-opening when treated with pyrrolidine, which results in the formation of 1,5-diketones. acs.orgnih.gov This process is a key step in an efficient method for synthesizing novel CF3-substituted tetrahydro-1,7-naphthyridines. acs.orgnih.gov
The proposed mechanism for this transformation in related aminodiene systems involves several stages. For instance, the 2-pyrrolidino-1,3-diene (E)-5 has been shown to transform into the 3-pyrrolidino-bicyclo[4.2.0]octa-2,4-diene 7 in a concentrated chloroform (B151607) solution. researchgate.net This transformation is believed to proceed through a proton-catalyzed dimerization, highlighting the nuanced reactivity of these bicyclic systems. researchgate.net While the specific reaction of this compound with pyrrolidine is not extensively detailed in the available literature, the reactivity of analogous compounds suggests that the nucleophilic attack by pyrrolidine on the electrophilic centers of the dione would be a probable initiating step. This could trigger a cascade of electronic rearrangements culminating in the cleavage of the C1-C6 bond of the cyclobutene ring, similar to the processes observed in related bicyclo[4.2.0]octadiene frameworks.
The table below summarizes the products obtained from the reaction of a related bicyclic compound with pyrrolidine, illustrating the ring-opening phenomenon.
| Reactant | Reagent | Product | Yield (%) |
| CF3-substituted bicyclo[4.2.0]octa-1,6-dienes | Pyrrolidine | 1,5-diketones | Not specified |
| 2-pyrrolidino-1,3-diene (E)-5 | Chloroform (conc.) | 3-pyrrolidino-bicyclo[4.2.0]octa-2,4-diene 7 | Not specified |
This interactive table is based on data from related bicyclo[4.2.0]octa-diene systems.
Solvolytic Processes Leading to Ring System Transformation
Solvolysis of bicyclo[4.2.0]octane derivatives serves as a powerful method for inducing significant skeletal rearrangements, leading to the formation of diverse cyclic and bicyclic systems. While studies focusing specifically on this compound are limited, research on analogous saturated and unsaturated bicyclo[4.2.0]octyl systems provides critical insights into the potential solvolytic pathways.
For example, the solvolysis of arenesulfonates of various bicyclo[4.2.0]octanols in acetic acid has been shown to yield products such as trans-2-vinylcyclohexanol and 3-cycloocten-1-ol. sci-hub.se These transformations underscore the role of carbocationic intermediates in directing the rearrangement of the bicyclic framework. The solvolysis of exo-Bicyclo[4.2.0]oct-7-yl tosylate in buffered acetic acid, for instance, leads to a mixture of products, demonstrating the complex nature of the ring system's transformation. sci-hub.se
The solvolysis of endo-Bicyclo[4.2.0]octan-7-ol in 90% formic acid yielded a mixture containing trans-2-vinylcyclohexanol (46%), 3-cycloocten-1-ol (37%), and other minor alcohol products, alongside 8% of the unreacted starting material. sci-hub.se In contrast, the exo-isomer under the same conditions gave exclusively trans-2-vinylcyclohexanol. sci-hub.se These results highlight the profound influence of stereochemistry on the reaction outcome, directing the rearrangement through different energetic pathways. Such findings suggest that the solvolysis of this compound would likely proceed through complex pathways involving ring expansion, contraction, or fragmentation, dictated by the stability of the carbocationic intermediates formed under the specific reaction conditions.
The following table details the product distribution from the solvolysis of a related bicyclo[4.2.0]octanol derivative.
| Substrate | Conditions | Products | Product Distribution (%) |
| endo-Bicyclo[4.2.0]octan-7-ol | 90% Formic Acid | trans-2-vinylcyclohexanol | 46 |
| 3-cycloocten-1-ol | 37 | ||
| Unidentified Alcohols | 9 | ||
| Unchanged Starting Alcohol | 8 | ||
| exo-Bicyclo[4.2.0]octan-7-ol | 90% Formic Acid | trans-2-vinylcyclohexanol | 100 |
This interactive table presents findings from the solvolysis of bicyclo[4.2.0]octanol derivatives, which serve as models for the potential reactivity of the diene-dione system. sci-hub.se
Redox Activity and Electrochemical Behavior of the this compound Framework and its Derivatives
The this compound framework contains an o-quinone moiety fused to a cyclobutene ring, a structural feature that imparts significant redox activity. Derivatives of this system are of interest in coordination chemistry and materials science, particularly as redox-active ligands. rsc.org
A notable derivative, 2,5-Di-tert-butyl-7,8-dithiathis compound, functions as a multi-chelating ligand with both a 1,2-dioxolene (o-quinone) site and a 1,2-dithiolene site. mdpi.com This compound has been used in the synthesis of coordination complexes with metals like palladium, platinum, and dysprosium. rsc.orgmdpi.com The redox activity is centered on the o-quinone unit, which can be reduced to the corresponding o-semiquinonate radical anion. This reduction has been confirmed by EPR spectroscopy. rsc.org
The coordination of this dithia-derivative (L²) with dysprosium trifluoroacetylacetonate, [Dy(hfac)₃(H₂O)₂], results in the complex [Dy(hfac)₃(H₂O)(L²)], where the dysprosium ion coordinates to the bischelating oxygenated quinone site. mdpi.com These complexes exhibit field-induced single-molecule magnet behavior, a property that is directly linked to the electronic structure and redox nature of the quinone-based ligand. mdpi.com The electrochemical properties of cyclobutenediones are also of fundamental interest, as they can be used to quantitatively assess the antiaromaticity of the cyclobutadiene (B73232) ring that would be formed upon a two-electron reduction. acs.org
The table below summarizes key electrochemical and spectroscopic data for a derivative of the this compound framework.
| Compound | Method | Observation/Data |
| Bis(triphenylphosphine) palladium(II) complex with 2,5-di-tert-butyl-7,8-dithiathis compound | ³¹P NMR | δ = 26.29 ppm (in CDCl₃) |
| IR (Nujol) | 1624 cm⁻¹ (C=O stretch) | |
| Reduction | Forms o-semiquinonate, confirmed by EPR spectroscopy | |
| [Dy(hfac)₃(H₂O)(L²)] (L² = 2,5-bis(1,1-dimethylethyl)-7,8-dithiathis compound) | Magnetic Measurements | Exhibits field-induced single-molecule magnet behavior |
This interactive table highlights the redox-driven properties and characterization data of metal complexes involving a dithia- derivative of the title compound. rsc.orgmdpi.com
Computational and Theoretical Studies on Bicyclo 4.2.0 Octa 1,5 Diene 3,4 Dione and Its Analogues
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are a cornerstone for investigating the potential energy surfaces of reactions involving bicyclo[4.2.0]octa-dione systems. These methods allow for the detailed exploration of pericyclic reactions, such as electrocyclizations and cycloadditions, which are characteristic of this class of compounds. rsc.org Computational studies on analogous systems, like the 8π-6π electrocyclization cascade that forms bicyclo[4.2.0]octadiene scaffolds, demonstrate the power of DFT in mapping out complex reaction pathways. rsc.orgescholarship.org
For instance, the thermal equilibration of analogues like the methyl esters of endiandric acids has been computationally explored, revealing pathways involving electrocyclic ring opening and subsequent cyclization. DFT calculations can effectively distinguish between concerted and stepwise diradical mechanisms. In the classic Diels-Alder reaction between butadiene and ethylene (B1197577), for example, DFT calculations at the Becke3LYP/6-31G* level predicted the concerted pathway to be favored by 2.3 to 7.7 kcal/mol over the stepwise diradical route, in excellent agreement with experimental estimates. acs.org Similar methodologies are applied to understand the rearrangements and cycloadditions of bicyclo[4.2.0]octa-diene derivatives.
A key application of DFT in reaction mechanism studies is the location and characterization of transition states, which correspond to first-order saddle points on the potential energy surface. researchgate.net The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction. researchgate.netnih.gov Computational studies on the ring-opening of bridged syn-tricyclo[4.2.0.0(2,5)]octa-3,7-dienes have successfully predicted whether the compounds would undergo Cope rearrangement or cyclobutene (B1205218) ring-opening by calculating the respective activation energies (Ea). nih.gov
| Reaction/System | Computational Method | Calculated Parameter | Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Diels-Alder (Butadiene + Ethylene) Concerted vs. Stepwise | Becke3LYP/6-31G | ΔΔG‡ | 2.3 - 7.7 | acs.org |
| Ring Opening of Bridged syn-tricyclo[4.2.0.0(2,5)]octa-3,7-diene (Isomer 13) | UB3LYP/6-31G | Ea (Cope Rearrangement) | 19.6 | nih.gov |
| Ring Opening of Bridged syn-tricyclo[4.2.0.0(2,5)]octa-3,7-diene (Isomer 14) | UB3LYP/6-31G* | Ea (Ring Opening) | 27.2 | nih.gov |
| 6π Electrocyclization of 1,8-dimethyl-1,3,5-cyclooctatriene (5COT) | M06-2X/6-31+G(d,p) | ΔG‡ | 23 | acs.org |
Theoretical calculations are highly effective in predicting the stereochemistry of pericyclic reactions, which is governed by the principles of orbital symmetry. rsc.org In the formation of bicyclo[4.2.0]octadiene systems via 8π–6π electrocyclization cascades, DFT calculations have been used to identify the structural features that control torquoselectivity—the direction of ring rotation—in the crucial 6π disrotatory electrocyclization step. rsc.orgresearchgate.net
For terminally substituted tetraenes, computational studies show that the diastereoselectivity of the transannular 6π ring closure is dictated by steric destabilization. escholarship.orgacs.org The endo mode of ring closure is often disfavored due to unfavorable steric interactions, leading to a preference for the exo transition state. escholarship.orgacs.org This theoretical insight explains the high stereoselectivity observed in the biosynthesis of numerous natural products containing the bicyclo[4.2.0]octa-2,4-diene core. acs.org Furthermore, computational models can predict how the stereochemistry of substituents on a precursor will govern the facial selectivity of subsequent cycloadditions. rsc.org
Modeling of Electron-Withdrawing Effects and Electronic Properties within the Bicyclo[4.2.0]octa-dione System
The presence of the dione (B5365651) functionality in Bicyclo[4.2.0]octa-1,5-diene-3,4-dione introduces strong electron-withdrawing effects that significantly influence the molecule's electronic properties and reactivity. The substituent effect can be described and quantified using DFT calculations by defining a parameter such as the "energy of substituent," calculated as the energy difference between the substituted and unsubstituted systems. d-nb.info
Computational studies on other systems have shown that electron-withdrawing groups can destabilize the aromatic transition states of pericyclic reactions, thereby increasing the activation energy. researchgate.net In the context of the bicyclo[4.2.0]octa-dione system, the electron-withdrawing carbonyl groups are expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene moiety, potentially enhancing its reactivity as a dienophile in Diels-Alder reactions. Conversely, these groups would decrease the electron density of the π-system, which could impact the facility of electrocyclic ring-opening or closing reactions. DFT calculations can model these electronic effects by analyzing molecular orbital energies, charge distributions, and the impact of substituents on reaction barriers.
Analysis of Ring Strain and its Influence on Reactivity and Isomerization
The bicyclo[4.2.0]octa-dione framework inherently possesses significant ring strain due to the fusion of a six-membered ring with a cyclobutene or cyclobutane (B1203170) ring. This strain is a major driving force for many of its characteristic reactions, including isomerization and ring-opening. rsc.org Computational methods are essential for quantifying this strain and predicting its chemical consequences.
High-level computational studies on the ring opening of cis-bicyclo[4.2.0]oct-7-ene have demonstrated a clear preference for the Woodward-Hoffmann-allowed conrotatory pathway, driven by the release of ring strain. nih.gov The thermal rearrangement of bicyclo[4.2.0]octa-diene analogues often proceeds through pathways that alleviate this strain. For instance, calculations on sterically congested systems predict a preference for cyclobutene ring-opening reactions over other pathways like Cope rearrangements, as the former provides a more effective route for strain release. nih.gov
DFT calculations can also explain the relative stabilities of isomers. In some bicyclo[4.2.0]octene derivatives, isomerization to a more stable alkene isomer can be thermodynamically favorable. acs.org The increased reactivity of certain substituted cyclooctatriene intermediates towards 6π ring closure to form the bicyclo[4.2.0]octadiene product is attributed to the relief of steric clash and ring strain. acs.org The stability of various bicyclo[4.2.0]octane isomers has been computationally investigated, showing that cis-fused ring configurations are often more stable than their trans counterparts. atlantis-press.com
Solvent Effects on Reaction Pathways and Regioselectivity
While gas-phase calculations provide fundamental insights, the inclusion of solvent effects is critical for accurately modeling reactions in solution. Computational chemistry employs both implicit and explicit solvent models to account for the influence of the medium. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric, which is computationally efficient for assessing how solvent polarity affects the energies of reactants, products, and transition states.
In studies of related catalytic cycloisomerization reactions, the choice of solvent was found to be crucial for achieving good regio- and enantioselectivity. nih.gov For pericyclic reactions, solvent effects can be significant. For example, the Diels-Alder reaction is known to occur faster in water than in organic solvents. rsc.org While specific DFT studies on the solvent effects for this compound are not widely reported, theoretical approaches can be used to predict such outcomes. By calculating reaction profiles in different solvent models, it is possible to determine whether a change in solvent polarity would favor one reaction pathway or regioisomeric transition state over another, thereby guiding experimental conditions for desired outcomes.
Derivatization and Advanced Functionalization of Bicyclo 4.2.0 Octa 1,5 Diene 3,4 Dione
Regioselective Functionalization Strategies in Metal Coordination Chemistry
The distinct electronic and steric environment of Bicyclo[4.2.0]octa-1,5-diene-3,4-dione and its derivatives allows for regioselective interactions with metal centers. The presence of multiple potential coordination sites—the two carbonyl oxygens and the two carbon-carbon double bonds—necessitates strategic control to achieve desired metal complex geometries.
Utilization of Steric Hindrance and Directing Groups
While specific studies on the regioselective functionalization of the parent this compound are not extensively detailed, general principles of coordination chemistry suggest that steric hindrance and the introduction of directing groups are crucial strategies. For instance, in a related sterically-hindered o-quinone annelated with a dithiete ring, 2,5-Di-tert-butyl-7,8-dithiathis compound, reactions with palladium and platinum complexes occur regioselectively at the dithiolene site. rsc.org This demonstrates how the inherent structure and added bulky groups can direct metal coordination to a specific face of the molecule. The introduction of substituents onto the bicyclic frame can similarly block or favor coordination at specific carbonyl or olefin sites, thereby controlling the regioselectivity of metal binding.
Role of the α,β-Unsaturated Diketone as a Bidentate Ligand (Carbonyl Oxygen and Adjacent Double Bond Coordination)
The α,β-unsaturated diketone moiety is a classic bidentate ligand, capable of coordinating to metal ions through the lone pairs of the two carbonyl oxygen atoms. This chelation forms a stable five-membered ring with the metal center. Research on a substituted derivative, 7,8-dithiathis compound,2,5-bis(1,1-dimethylethyl), has shown that it coordinates to Dysprosium(III) through the bischelating oxygenated quinone site. mdpi.comresearchgate.net In these complexes, the ligand maintains its quinone form and binds to the metal center via the two carbonyl oxygens, acting as a classic bidentate ligand. mdpi.com This mode of coordination is common for o-quinones and related 1,2-diketone systems, which are well-utilized as redox-active bidentate ligands in coordination chemistry. rsc.org
Synthesis of Halogenated Bicyclo[4.2.0]inositols from Related Bicyclic Systems
Halogenated inositols are of significant interest for their potential biological activities. The synthesis of halogenated bicyclo[4.2.0]inositols has been accomplished starting from cyclooctatetraene (B1213319), which serves as a precursor to related bicyclic systems. researchgate.net A key step in this synthetic pathway is the formation of trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene. researchgate.net
The synthesis proceeds through the following key transformations:
Photooxygenation: The dibrominated diene undergoes photooxygenation to yield a bicyclic endoperoxide. researchgate.net
Rearrangement: This endoperoxide is then thermally rearranged to the corresponding bisepoxide. researchgate.net
Ring-Opening: The bisepoxide is subjected to a ring-opening reaction, for example using H⁺/Ac₂O, which leads to a mixture of tetraacetates. researchgate.net
Hydrolysis: Finally, hydrolysis of the acetate (B1210297) groups furnishes the desired halogenated bicyclo[4.2.0]inositols. researchgate.net
The structures of all synthesized compounds in these studies were confirmed using a comprehensive set of analytical techniques.
| Compound Type | Precursor | Key Intermediates | Characterization Methods |
|---|---|---|---|
| Halogenated Bicyclo[4.2.0]inositols | Cyclooctatetraene (COT) | trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene, Bicyclic endoperoxide, Bisepoxide | FT-IR, ¹H NMR, ¹³C NMR, COSY (2D-NMR), HRMS, Elemental Analysis |
Preparation of Ferrocenyl Derivatives and their Electrochemical Properties
While the direct attachment of a ferrocenyl group to the this compound core is not widely documented, the synthesis and electrochemical properties of ferrocene (B1249389) derivatives are well-established, providing a framework for potential derivatization. Ferrocenyl groups are typically introduced via functionalization of ferrocene itself or by using ferrocene-containing building blocks in coupling reactions.
The electrochemical behavior of ferrocene and its derivatives is a hallmark of their chemistry, characterized by a reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). This property is commonly studied using cyclic voltammetry. The oxidation potential is highly sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) rings.
Electron-donating groups (like alkyl groups) increase the electron density at the iron center, making it easier to oxidize. This results in a lower oxidation potential compared to unsubstituted ferrocene. mdpi.com
Electron-withdrawing groups (like esters or ketones) decrease the electron density at the iron center, making it more difficult to oxidize. This leads to a higher oxidation potential. nih.gov
This predictable electronic behavior allows for the fine-tuning of the redox properties of ferrocenyl derivatives.
| Ferrocene Derivative | Effect of Substituent | Relative Oxidation Potential (E½) | Reference |
|---|---|---|---|
| Ferrocene (Fc) | Reference | 499 mV vs Ag/Ag⁺ | mdpi.com |
| 1,2-(tetramethylene)-ferrocene | Electron-donating (alkyl) | 303 mV vs Ag/Ag⁺ | mdpi.com |
| 1,1',2,2'-bis(tetramethylene)-ferrocene | Strongly electron-donating | 183 mV vs Ag/Ag⁺ | mdpi.com |
| Fe(C₅H₄CO₂CH₃)₂ | Electron-withdrawing (ester) | Higher than Fc | nih.gov |
Introduction of Trifluoromethyl Substituents and their Subsequent Transformations
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a key strategy in medicinal and materials chemistry due to the unique properties this group imparts, including enhanced metabolic stability and altered electronic characteristics. While direct trifluoromethylation of this compound is not specifically described, synthetic routes using related bicyclic systems provide valuable insights.
A review of synthetic approaches highlights various methods for preparing trifluoromethyl-substituted fused bicyclic heterocycles. benthamdirect.com One notable transformation involves the reaction of trifluoromethylated 1,6-allenynes, which can lead to bicyclo[4.2.0]octa-1,6-diene intermediates. These intermediates can undergo a subsequent cyclobutene (B1205218) ring-opening upon reaction with pyrrolidine (B122466). This process affords 1,5-diketones, which can then be used in heterocyclization reactions to build more complex molecular frameworks, such as CF₃-substituted tetrahydro-1,7-naphthyridines.
Modern methods for trifluoromethylation often involve radical-mediated mechanisms. For example, visible-light photoredox catalysis provides a mild and efficient way to generate trifluoromethyl radicals from sources like CF₃Br or TfCl, which can then add to aromatic and heteroaromatic systems. mdpi.comprinceton.edu Such strategies could potentially be adapted for the functionalization of the this compound scaffold.
Advanced Applications and Prospective Research Avenues for Bicyclo 4.2.0 Octa 1,5 Diene 3,4 Dione in Chemical Science
Design of Coordination Complexes and Single-Molecule Magnets (SMMs)
The dione (B5365651) functionality within the bicyclo[4.2.0]octa framework provides an effective bischelating site for coordinating with metal ions. This has been particularly exploited in the field of molecular magnetism, leading to the creation of single-molecule magnets (SMMs), which are individual molecules that can exhibit classical magnetic behavior.
Lanthanide Coordination Chemistry (e.g., Dysprosium Complexes) Utilizing Bicyclo[4.2.0]octa-dione Ligands
Researchers have successfully utilized derivatives of bicyclo[4.2.0]octa-dione as ligands to synthesize coordination complexes with lanthanide ions, particularly dysprosium(III) (Dy(III)), which is highly sought after for SMMs due to its large magnetic moment and strong magnetic anisotropy.
A notable example involves the coordination of 7,8-dithiabicyclo[4.2.0]octa-1,5-diene-3,4-dione,2,5-bis(1,1-dimethylethyl), a derivative of the parent dione, with a dysprosium(III) hexafluoroacetylacetonate precursor, [Dy(hfac)₃(H₂O)₂]. This reaction yields a mononuclear complex with the formula [Dy(hfac)₃(H₂O)(L)], where L is the bicyclo[4.2.0]octa-dione ligand. X-ray crystallography has revealed that the Dy(III) ion is coordinated to the bischelating oxygen atoms of the dione (quinone) site. The coordination sphere is completed by the oxygen atoms from three hfac ligands and one water molecule. These individual complex units can further assemble into dimeric species through hydrogen bonding facilitated by the coordinated water molecule.
Investigation of Magnetic Relaxation Mechanisms in Bicyclo[4.2.0]octa-dione-Based SMMs
The dysprosium complex synthesized with the bicyclo[4.2.0]octa-dione derivative ligand exhibits field-induced single-molecule magnet behavior. This means that in the absence of an external magnetic field, the magnetization relaxes quickly, but when a field is applied, the relaxation slows down significantly, a hallmark of SMMs.
Dynamic alternating current (ac) magnetic susceptibility measurements have been crucial in elucidating the mechanism of this slow magnetic relaxation. For the [Dy(hfac)₃(H₂O)(L)] complex, the relaxation was found to occur predominantly through a Raman process. The relaxation time of magnetization (τ) was fitted using the equation for a thermally dependent Raman process (τ⁻¹ = CTⁿ).
| Parameter | Value | Description |
|---|---|---|
| Relaxation Process | Raman | The dominant mechanism for magnetic relaxation. |
| C | 175(19) s⁻¹K⁻ⁿ | The pre-exponential factor for the Raman process. |
| n | 1.95(11) | The exponent for the temperature dependence of the Raman process. |
The observed exponent n value of approximately 2 is consistent with relaxation dominated by both acoustic and optical phonons. This behavior is characteristic of many Dy(III)-based SMMs at low temperatures under a moderate applied magnetic field, where quantum tunneling of magnetization (QTM) is suppressed and the Orbach process has a negligible contribution.
Development of Advanced Materials
Beyond molecular magnetism, the unique electronic and structural features of this compound and related compounds suggest their potential in other advanced materials applications.
Contributions to Dye-Sensitized Solar Cells (DSSCs)
While various organic molecules and coordination complexes are extensively researched as sensitizers in dye-sensitized solar cells (DSSCs), the specific application of this compound in this field is not well-documented in publicly available scientific literature. The development of organic dyes for DSSCs typically focuses on donor-π-acceptor (D-π-A) architectures to optimize light absorption and electron transfer, and it remains an open area of research whether the bicyclo[4.2.0]octa-dione scaffold could be incorporated into such designs.
Exploration in Quantum Computation for Electronic Spin Decoherence
A promising and sophisticated application for metal complexes derived from bicyclo[4.2.0]octa-dione ligands is in the field of quantum computation. The loss of quantum information, or decoherence, is a major obstacle to developing reliable quantum computers. Molecular electron spin qubits are a potential platform for quantum information processing, but their spin states are susceptible to decoherence from interactions with their environment, such as surrounding nuclear spins.
Metal-dithiolene complexes, which share structural motifs with the sulfur-containing derivatives of bicyclo[4.2.0]octa-dione, have been employed to study electronic spin decoherence. The controlled chemical environment of these coordination complexes allows for systematic investigation of the interactions between a central electron spin and the bath of nuclear spins, providing insights into the mechanisms of decoherence. This research is vital for establishing design principles to enhance coherence times in molecular spin qubits, a critical step toward their practical implementation.
Role as a Versatile Precursor in Complex Organic Synthesis
The strained four-membered ring fused to a six-membered ring gives the bicyclo[4.2.0]octa framework significant potential energy, making it a valuable precursor for a variety of chemical transformations.
One clear demonstration of its utility is the thermal rearrangement of Bicyclo[4.2.0]octa-4,7-diene-2,3-dione. rsc.orgrsc.org Upon heating to approximately 150 °C, this compound rearranges to form bicyclo[3.2.1]octa-3,6-diene-2,8-dione. rsc.orgrsc.org This transformation involves a skeletal reorganization to a more stable bridged-ring system. If the temperature is further increased to 200 °C, the resulting compound readily undergoes decarbonylation (loss of a carbon monoxide molecule) to yield tropone, a non-benzenoid aromatic seven-membered ring system. rsc.orgrsc.org
Furthermore, other derivatives of the bicyclo[4.2.0]octa scaffold serve as starting materials for complex natural product synthesis. For instance, trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene, which can be derived from cyclooctatetraene (B1213319), is a key intermediate in the synthesis of novel halogenated bicyclo[4.2.0] inositols. researchgate.net These synthetic routes take advantage of the reactivity of the bicyclic system to introduce multiple stereocenters and functional groups, demonstrating the versatility of the framework in accessing diverse and complex molecular architectures. researchgate.net
Applications in Bidirectional Synthesis of Macrocyclic Lactones
The symmetrical nature of the this compound core makes it a promising, albeit currently unexplored, candidate for the bidirectional synthesis of macrocyclic lactones. This synthetic strategy involves the simultaneous elaboration of two identical chains from a central molecular scaffold, which can lead to more efficient and convergent synthetic routes.
Hypothetical Bidirectional Approach:
A hypothetical bidirectional synthesis of a macrocyclic lactone utilizing this compound could proceed through the following key steps:
Nucleophilic Addition: The two carbonyl groups of the dione could undergo simultaneous nucleophilic addition by a suitable difunctional reagent, such as a di-Grignard reagent or a di-lithium species. This would install two identical side chains onto the bicyclic framework.
Functional Group Manipulation: The newly introduced side chains could then be further functionalized. For instance, terminal alkenes could be introduced to enable a subsequent ring-closing metathesis reaction.
Ring-Closing Metathesis (RCM): The crucial macrocyclization step could be achieved via RCM, a powerful tool for the formation of large rings. The two terminal alkenes on the side chains would react in the presence of a suitable catalyst, such as a Grubbs catalyst, to form the macrocyclic ring and release a small volatile alkene like ethylene (B1197577).
Lactone Formation: Subsequent oxidative cleavage of the double bond within the bicyclic core could lead to the formation of the desired lactone functionality.
Potential Advantages of this Approach:
Efficiency: Bidirectional synthesis can significantly reduce the number of synthetic steps compared to a linear approach.
Symmetry: The inherent symmetry of the starting material can simplify the synthesis and purification of intermediates.
Diversity: Variation of the difunctional nucleophile and subsequent functional group manipulations could provide access to a diverse library of macrocyclic lactones.
While this application remains theoretical, it highlights the untapped potential of this compound as a versatile building block in organic synthesis.
Future Directions in Novel Synthetic Methodology Development for the Bicyclo[4.2.0]octa-dione Framework
The development of novel and efficient synthetic methods for constructing the Bicyclo[4.2.0]octa-dione framework is crucial for unlocking its full potential. Current synthetic strategies for related bicyclo[4.2.0]octane systems often involve multi-step sequences. Future research in this area could focus on several key directions:
[2+2] Cycloaddition Reactions: A primary route to the cyclobutane (B1203170) ring of the bicyclo[4.2.0]octane core is through [2+2] cycloaddition reactions. Future work could explore the use of novel ketenes or ketene (B1206846) equivalents in cycloadditions with substituted 1,3-cyclohexadienes to directly generate the dione functionality with high regio- and stereoselectivity. The development of catalytic and asymmetric variants of these reactions would be particularly valuable.
Photochemical Methods: Photochemical reactions offer a powerful means to construct strained ring systems. Further investigation into the intramolecular photocyclization of suitable acyclic precursors could provide a direct and atom-economical route to the Bicyclo[4.2.0]octa-dione framework.
Transition-Metal Catalyzed Cyclizations: The use of transition metal catalysts to mediate novel cyclization reactions is a rapidly growing area of organic synthesis. The development of a catalytic method for the [4+4] or other cycloaddition pathways to form the eight-membered ring, followed by a transannular reaction to form the fused cyclobutane, could represent a significant advancement.
Rearrangement Reactions: The thermal or photochemical rearrangement of other bicyclic systems could also be explored as a route to the Bicyclo[4.2.0]octa-dione core. For instance, the rearrangement of a bicyclo[3.2.1]octane derivative has been shown to yield a bicyclo[4.2.0]octane system.
Table 1: Potential Synthetic Strategies for the Bicyclo[4.2.0]octa-dione Framework
| Synthetic Strategy | Key Transformation | Potential Advantages |
|---|---|---|
| [2+2] Cycloaddition | Reaction of a ketene with a 1,3-cyclohexadiene | Direct formation of the dione functionality |
| Photochemical Cyclization | Intramolecular photocyclization of an acyclic precursor | Atom-economical and potentially stereoselective |
| Transition-Metal Catalysis | Catalytic [4+4] cycloaddition followed by transannular reaction | Access to novel reaction pathways and increased efficiency |
Emerging Theoretical and Computational Insights for Novel Reactivity and Design
The unique and strained structure of this compound makes it an excellent candidate for theoretical and computational studies. Such studies can provide valuable insights into its electronic structure, stability, and reactivity, which can in turn guide the design of new reactions and applications.
Key Areas for Computational Investigation:
Ring Strain and Stability: Computational methods, such as density functional theory (DFT), can be used to quantify the ring strain of the bicyclic system. This information is crucial for understanding the compound's stability and predicting its propensity to undergo ring-opening reactions.
Electronic Structure and Reactivity: The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. This can help in designing selective chemical transformations. For example, the LUMO is expected to be localized on the dicarbonyl system, indicating its susceptibility to nucleophilic addition.
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential reactions involving this compound. For example, the energy barriers for various pericyclic reactions, such as electrocyclic ring-opening of the cyclobutene (B1205218) ring, could be calculated to predict the feasibility of such transformations under thermal or photochemical conditions.
Design of Novel Derivatives: Computational screening could be employed to design derivatives of this compound with tailored electronic and steric properties for specific applications. For instance, the introduction of electron-withdrawing or electron-donating groups could be used to tune the reactivity of the dione functionality.
Table 2: Predicted Reactivity Based on Computational Insights
| Reactive Site | Predicted Reaction Type | Rationale |
|---|---|---|
| Carbonyl Groups | Nucleophilic Addition | Localization of the LUMO on the dicarbonyl system |
| C=C Double Bonds | Electrophilic Addition, Cycloaddition | High electron density of the pi-systems |
Q & A
Q. What are the standard synthetic approaches for preparing Bicyclo[4.2.0]octa-1,5-diene-3,4-dione derivatives, and what key reagents are involved?
Methodological Answer: Synthesis typically involves oxidative addition reactions using palladium catalysts under vacuum conditions. Key reagents include:
- Palladium complexes : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and [1,2-bis(diphenylphosphino)ethane]dichloropalladium(II) ((dppe)PdCl₂) for ligand stabilization .
- Solvents and ligands : Purified solvents and bifunctional ligands like 2,5-di-tert-butyl-7,8-dithiathis compound, prepared via literature procedures .
- Thermal cycloaddition : For core bicyclo scaffold assembly, thermal [2+2] cycloaddition of allenynes is reported as a foundational step .
Q. Table 1: Representative Synthetic Conditions
| Catalyst | Reaction Conditions | Key Product Derivative | Reference |
|---|---|---|---|
| Pd₂dba₃/(dppe)PdCl₂ | Vacuum, oxidative addition | 7,8-dithiabicyclo derivatives | |
| Tetrakis(PPh₃)Pd/Pt | Oxidative addition in THF | Sterically hindered o-quinones |
Q. How is the structural characterization of this compound derivatives performed, and what critical parameters are assessed?
Methodological Answer: Structural elucidation relies on:
- X-ray crystallography : Dihedral angles (e.g., 38.0(2)° and 72.7(2)° between bicyclic and planar groups) and bond lengths (average C-C: 0.006 Å) are quantified .
- Weak interactions : C-H···π (3.742 Å) and π-π stacking stabilize crystal packing .
- Spectroscopy : NMR and MS validate purity and substituent effects, especially for tert-butyl groups .
Q. Table 2: Crystallographic Data for a Representative Derivative
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angles | 38.0(2)°, 72.7(2)° | |
| R factor | 0.075 | |
| Disorder occupancy | PF₆⁻: 0.869(9) and 0.131(9) |
Advanced Research Questions
Q. How does regioisomerism in this compound derivatives influence their coordination behavior with transition metals?
Methodological Answer: Regioisomerism arises from steric and electronic effects of substituents (e.g., tert-butyl groups), directing metal-ligand coordination. For example:
Q. What challenges arise in the crystallographic analysis of this compound derivatives, and how are disorder phenomena addressed?
Methodological Answer:
- Disorder in counterions : For example, PF₆⁻ anions in imidazolium salts exhibit positional disorder (occupancies: 0.869(9) vs. 0.131(9)), resolved via refinement software (e.g., SHELXL) .
- Weak interactions : Low electron density for non-covalent interactions requires high-resolution data (≤0.8 Å) and Hirshfeld surface analysis .
Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
- DFT calculations : Model transition states for [2+2] cycloadditions or ligand-metal interactions. For example, bond dissociation energies (BDEs) predict regioselectivity in oxidative additions .
- Reaction pathway mapping : Use software like Gaussian or ORCA to simulate intermediates and compare with experimental NMR/kinetic data .
Q. How do steric effects of substituents (e.g., tert-butyl groups) modulate the stability and reactivity of bicyclo derivatives?
Methodological Answer:
- Steric stabilization : Bulky tert-butyl groups reduce dimerization side reactions, as evidenced by cleaner NMR spectra and higher yields in Pd-catalyzed reactions .
- Reactivity assays : Compare reaction rates (via GC-MS or in situ IR) of tert-butyl-substituted vs. unsubstituted derivatives to quantify steric hindrance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
